molecular formula C10H10O2 B2990858 (2-Methyl-1-benzofuran-3-yl)methanol CAS No. 53839-34-2

(2-Methyl-1-benzofuran-3-yl)methanol

Cat. No. B2990858
CAS RN: 53839-34-2
M. Wt: 162.188
InChI Key: IXYAPYNZZPHJMW-UHFFFAOYSA-N
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Description

“(2-Methyl-1-benzofuran-3-yl)methanol” is an organic compound with the chemical formula C10H10O2 and a molecular weight of 162.19 . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1-benzofuran-3-yl)methanol” is represented by the InChI code: InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5-11H-6H2-1H3 . The SMILES representation is: CC1=C(C2=CC=CC=C2O1)CO .

Scientific Research Applications

Photochemical Studies

The photochemistry of benzofurazan, related to benzofuran compounds, has been explored. Studies show that irradiation in benzene solution and methanol results in the formation of various photoproducts like azepine derivatives and methyl N-(4-cyano-buta-1, 3-dien-1-yl)-carbamates, indicating the potential of benzofuran compounds in photochemical reactions (Georgarakis, Rosenkranz, & Schmid, 1971).

Synthesis of Novel Compounds

Benzofuran derivatives have been synthesized for various purposes. For instance, the facile synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones demonstrates the versatility of benzofuran derivatives in chemical synthesis (Zhang, Yan, Li, & Gao, 2012). Another study outlines the synthesis of (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, showcasing the application in creating selective receptor agonists (Luo & Naguib, 2012).

Application in Chemical Synthesis

Methanol, often used with benzofuran compounds, plays a crucial role as a hydrogen source and C1 synthon in organic synthesis. Its utilization in N-methylation of amines and transfer hydrogenation of nitroarenes has been studied, reflecting the broad applicability of methanol in reactions involving benzofuran derivatives (Sarki et al., 2021).

Antimicrobial Activity

Some benzofuran derivatives have been investigated for their antimicrobial properties. For example, benzofuran-2-yl(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been synthesized and tested against various microorganisms, indicating the potential use of benzofuran compounds in antimicrobial applications (Koca et al., 2005).

Analytical Methods

Analytical methods like HPLC have been used for determining compounds such as (E)-3-Ethyl-(2,3-Dihydro-1-Benzofuran-5-yl)-2-Propenoate and its by-products in synthesis processes, showcasing the role of benzofuran derivatives in analytical chemistry (Fen, 2010).

Solvation Behavior Studies

The solvation behavior of benzofuran derivatives like 2,5-dimethylfuran with methanol has been investigated. This study provides insights into the interactions and solvation shifts in benzofuran compounds, useful in understanding their behavior in various solvents (Poblotzki, Altnöder, & Suhm, 2016).

Safety And Hazards

Safety data for “(2-Methyl-1-benzofuran-3-yl)methanol” is currently unavailable online . It is recommended to request a Safety Data Sheet (SDS) or contact a chemical supplier for more assistance .

Future Directions

Benzofuran compounds, including “(2-Methyl-1-benzofuran-3-yl)methanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

(2-methyl-1-benzofuran-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYAPYNZZPHJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-benzofuran-3-yl)methanol

CAS RN

53839-34-2
Record name (2-methyl-1-benzofuran-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AR Katritzky, K Kirichenko, Y Ji, PJ Steel, M Karelson - Arkivoc, 2003 - arkat-usa.org
Reactions of 2-hydroxyphenylmethanones 8 with 1-chloro-1-(benzotriazol-1-yl) alkanes 9 give intermediates 10a–h, which were converted by trimethylsulfonium iodide to oxirans 11a–h…
Number of citations: 6 www.arkat-usa.org

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